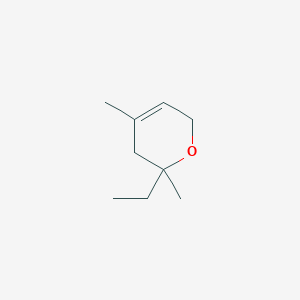
3-(o-Nitrobenzoyl)phenylbutazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(o-Nitrobenzoyl)phenylbutazone is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is structurally related to phenylbutazone, a well-known anti-inflammatory and analgesic agent. The compound is characterized by the presence of a nitrobenzoyl group attached to the phenylbutazone core, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Nitrobenzoyl)phenylbutazone typically involves the nitration of phenylbutazone followed by acylation. The nitration process introduces a nitro group into the benzene ring of phenylbutazone, and the subsequent acylation step attaches the benzoyl group.
Nitration: Phenylbutazone is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position of the benzene ring.
Acylation: The nitrated phenylbutazone is then reacted with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
3-(o-Nitrobenzoyl)phenylbutazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, ethanol.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
3-(o-Nitrobenzoyl)phenylbutazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated for its therapeutic potential in treating inflammatory conditions and pain management.
Industry: Utilized in the development of new materials and as a chemical intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-(o-Nitrobenzoyl)phenylbutazone involves the inhibition of prostaglandin synthesis. The compound binds to and inactivates prostaglandin H synthase and prostacyclin synthase through peroxide-mediated deactivation. This leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain .
類似化合物との比較
Similar Compounds
Phenylbutazone: A nonsteroidal anti-inflammatory drug with similar anti-inflammatory and analgesic properties.
Ibuprofen: Another NSAID with a different chemical structure but similar therapeutic effects.
Aspirin: A widely used NSAID with anti-inflammatory, analgesic, and antipyretic properties.
Uniqueness
3-(o-Nitrobenzoyl)phenylbutazone is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to other NSAIDs. This structural modification enhances its potential as a therapeutic agent and as a versatile reagent in chemical synthesis.
特性
CAS番号 |
58943-52-5 |
|---|---|
分子式 |
C26H23N3O5 |
分子量 |
457.5 g/mol |
IUPAC名 |
(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) 2-nitrobenzoate |
InChI |
InChI=1S/C26H23N3O5/c1-2-3-16-22-24(30)27(19-12-6-4-7-13-19)28(20-14-8-5-9-15-20)25(22)34-26(31)21-17-10-11-18-23(21)29(32)33/h4-15,17-18H,2-3,16H2,1H3 |
InChIキー |
UTQDKEDFFOPYBV-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14612192.png)
![N4-[5-(4-chlorophenoxy)-6-methoxy-8-quinolyl]pentane-1,4-diamine](/img/structure/B14612200.png)
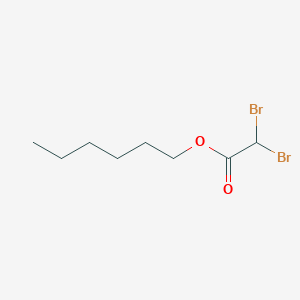
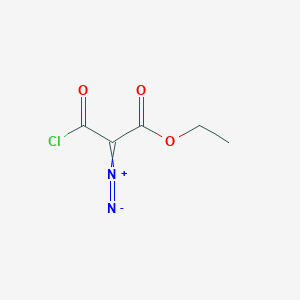

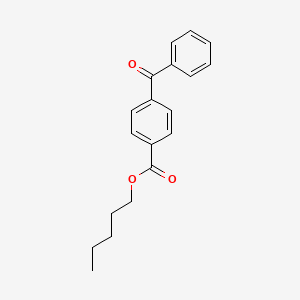
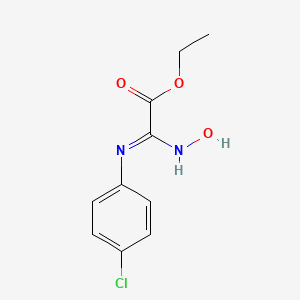
![2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol](/img/structure/B14612257.png)



